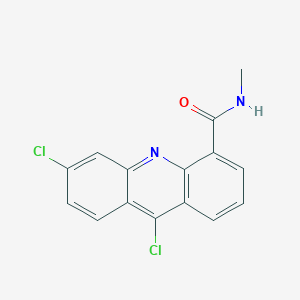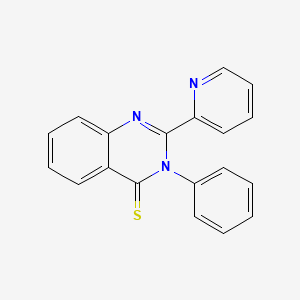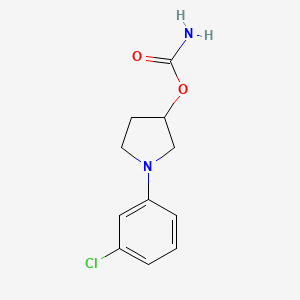
2-Amino-4-methoxy-N-((1-methyl-2-piperidyl)methyl)-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino and methoxy groups. The final step involves the attachment of the N-((1-methylpiperidin-2-yl)methyl) group.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of Amino and Methoxy Groups: The amino group can be introduced via nucleophilic substitution, while the methoxy group can be added using methylation reactions.
Attachment of N-((1-methylpiperidin-2-yl)methyl) Group: This step typically involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyridine: A related compound with a similar pyrimidine core but different substituents.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another heterocyclic compound with similar functional groups but a different ring structure.
Uniqueness
2-Amino-4-methoxy-N-((1-methylpiperidin-2-yl)methyl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse scientific applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
84332-18-3 |
|---|---|
Formule moléculaire |
C13H21N5O2 |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
2-amino-4-methoxy-N-[(1-methylpiperidin-2-yl)methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H21N5O2/c1-18-6-4-3-5-9(18)7-15-11(19)10-8-16-13(14)17-12(10)20-2/h8-9H,3-7H2,1-2H3,(H,15,19)(H2,14,16,17) |
Clé InChI |
DNFKQVGBPQOYGM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC1CNC(=O)C2=CN=C(N=C2OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12910979.png)

![4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910994.png)
![7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12910995.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)

![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)

![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)


methanone](/img/structure/B12911035.png)
